D-Seryl-L-prolyl-D-seryl-L-proline
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Overview
Description
D-Seryl-L-prolyl-D-seryl-L-proline is a synthetic peptide composed of four amino acids: D-serine, L-proline, D-serine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Seryl-L-prolyl-D-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-Seryl-L-prolyl-D-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions include modified peptides with altered functional groups or backbone structures, which can be used for further research or applications.
Scientific Research Applications
D-Seryl-L-prolyl-D-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential treatment for various diseases.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of D-Seryl-L-prolyl-D-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (AcSDKP): A tetrapeptide with immunomodulatory properties.
L-Prolyl-L-seryl-L-proline: A similar peptide with different stereochemistry.
Uniqueness
D-Seryl-L-prolyl-D-seryl-L-proline is unique due to its specific sequence and stereochemistry, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
878027-10-2 |
---|---|
Molecular Formula |
C16H26N4O7 |
Molecular Weight |
386.40 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-[[(2S)-1-[(2R)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H26N4O7/c17-9(7-21)14(24)19-5-1-3-11(19)13(23)18-10(8-22)15(25)20-6-2-4-12(20)16(26)27/h9-12,21-22H,1-8,17H2,(H,18,23)(H,26,27)/t9-,10-,11+,12+/m1/s1 |
InChI Key |
ZETCDJMIKUNKSH-WYUUTHIRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CO)N)C(=O)N[C@H](CO)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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